Myxalamid B - 86934-10-3

Myxalamid B

Catalog Number: EVT-1568963
CAS Number: 86934-10-3
Molecular Formula: C25H39NO3
Molecular Weight: 401.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myxalamid B is a fatty amide.
Overview

Myxalamid B is a bioactive compound derived from the soil-dwelling bacterium Myxococcus xanthus. It belongs to a class of natural products known as myxalamids, which exhibit significant antibacterial properties. Myxalamid B, along with its analogs, has been the subject of extensive research due to its potential applications in combating antibiotic-resistant bacteria.

Source and Classification

Myxalamid B is produced by Myxococcus xanthus, a myxobacterium known for its complex life cycle and ability to produce a diverse array of secondary metabolites. This compound is classified as a polyketide-nonribosomal peptide hybrid, indicating that its biosynthesis involves both polyketide synthase and nonribosomal peptide synthetase pathways. The myxalamids are recognized for their unique structural features and biological activities, making them an important focus in natural product chemistry.

Synthesis Analysis

The synthesis of Myxalamid B involves a combination of enzymatic pathways that include polyketide synthases and nonribosomal peptide synthetases. The biosynthetic gene cluster responsible for Myxalamid B production has been identified and characterized, revealing the genetic basis for its synthesis.

  1. Biosynthetic Pathway: The biosynthesis begins with the assembly of a polyketide chain, which is then modified by nonribosomal peptide synthetases. The terminal enzyme in this pathway, known as MxaA, plays a critical role in extending the polyketide chain to form Myxalamid B.
  2. Technical Details: Recent studies have utilized advanced techniques such as liquid chromatography coupled with mass spectrometry to analyze the metabolites produced by Myxococcus xanthus, confirming the presence of Myxalamid B among other compounds .
Molecular Structure Analysis

The molecular structure of Myxalamid B has been elucidated through various spectroscopic techniques.

  • Chemical Formula: The empirical formula for Myxalamid B is C20H24N2O7C_{20}H_{24}N_{2}O_{7}.
  • Structural Features: Myxalamid B features a complex arrangement including multiple functional groups that contribute to its biological activity. The precise stereochemistry and configuration are essential for its interaction with biological targets.
Chemical Reactions Analysis

Myxalamid B undergoes various chemical reactions that contribute to its biological activity:

  1. Mechanism of Action: Myxalamid B exhibits antibacterial properties by interfering with bacterial cell wall synthesis and function. It has been shown to inhibit growth in various Gram-positive bacteria.
  2. Reactions: The compound's interactions at the molecular level involve binding to specific targets within bacterial cells, leading to disruption of essential cellular processes.
Mechanism of Action

The mechanism by which Myxalamid B exerts its antibacterial effects involves:

  • Target Interaction: Myxalamid B binds to components within the bacterial cell wall or membrane, disrupting normal function.
  • Cellular Impact: Studies indicate that this compound may induce cell lysis or inhibit cell division, contributing to its efficacy against bacterial pathogens .
Physical and Chemical Properties Analysis

Myxalamid B possesses distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents, which facilitates extraction and purification processes.
  • Stability: The compound exhibits stability under various environmental conditions but may degrade under extreme pH or temperature variations.
  • Analytical Data: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have provided detailed insights into its structure and purity .
Applications

Myxalamid B has significant potential applications in scientific research:

  • Antibiotic Development: Due to its antibacterial properties, Myxalamid B is being investigated as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria.
  • Biological Studies: Researchers utilize Myxalamid B in studies aimed at understanding bacterial resistance mechanisms and the development of novel therapeutic strategies .
Introduction to Myxalamid B

Myxalamid B represents a structurally complex secondary metabolite within the polyketide family, produced exclusively by certain myxobacterial strains. As a potent inhibitor of mitochondrial electron transport, this compound exemplifies the pharmacological potential of myxobacterial natural products. Its discovery expanded understanding of chemical diversity within Myxococcus xanthus and established foundational knowledge for biosynthetic engineering of polyketide systems [4] [6].

Discovery and Taxonomic Origin of Myxalamid-Producing Organisms

1.1.1. Myxococcus xanthus Strain Mx X12 as a Source of Myxalamids

Myxalamid B was first isolated in 1983 from Myxococcus xanthus strain Mx X12 during systematic screening of myxobacterial extracts for antibiotic activity. The producing organism was cultivated in complex media with adsorber resin (XAD-16) to facilitate metabolite capture. Bioactivity-guided fractionation of methanolic extracts revealed four structurally related compounds designated myxalamids A–D, with myxalamid B constituting the primary component (approximately 60% of total yield) [4] [6].

Global strain screening initiatives later demonstrated that myxalamid production is conserved across geographically diverse M. xanthus isolates. Remarkably, analyses of 98 distinct M. xanthus strains from 78 worldwide locations revealed that myxalamids (including the B variant) were produced ubiquitously – a metabolic signature distinguishing them from other secondary metabolites like myxovirescin or althiomycin that show strain-specific distribution patterns [1]. This conservation suggests fundamental biological functions beyond antibiotic activity, potentially relating to developmental processes or ecological competition.

Table 1: Distribution of Key Secondary Metabolites Across M. xanthus Strains

CompoundProducing StrainsConservationBiological Role
Myxalamids (A–D)98/98 strains100%Electron transport inhibition
DKxanthenes98/98 strains100%Sporulation
MyxovirescinSubset (exact # N/A)VariableAntibiotic
Althiomycin2/98 strainsRareAntibiotic

Historical Context of Myxobacterial Secondary Metabolite Research

The discovery of myxalamids occurred during a broader renaissance in myxobacterial natural product research (1980s–1990s). Prior focus on M. xanthus centered on its unique social behaviors and developmental biology, largely overlooking its secondary metabolome. The detection of myxalamids’ potent bioactivity against yeasts, molds, and Gram-positive bacteria (e.g., Bacillus subtilis) catalyzed intensified chemical exploration of this model organism [4] [6]. This era also yielded foundational discoveries including the myxothiazols, epothilones, and soraphens from other myxobacterial genera.

Crucially, the 2008 comprehensive screen of 98 M. xanthus strains revealed unprecedented intraspecific metabolic diversity, identifying 37 strain-specific candidate compounds beyond the known metabolites. This demonstrated that even well-studied species harbor significant untapped biosynthetic potential, shifting the paradigm from screening diverse genera toward deep mining within prolific species like M. xanthus [1]. Myxalamid B’s universal presence across strains contrasts sharply with this metabolic patchiness, underscoring its unique biological significance.

Classification and Structural Family of Myxalamids

Myxalamid B Within the Myxalamid A–D Series

Myxalamid B (C₂₅H₃₉NO₃; MW 401.59 Da; accurate mass 401.2930 Da) is the major component of a closely related metabolite family differing primarily in starter unit and polyketide chain length. The series exhibits a conserved structural core featuring:

  • A polyunsaturated backbone with characteristic conjugated (E)-double bonds
  • An (S)-configured alanine-derived 2-aminopropanol terminus
  • An amide linkage integrating the amino alcohol with the polyketide chain [4] [5] [7]

Table 2: Structural Characteristics of the Myxalamid Series

VariantMolecular FormulaMass (Da)Starter UnitPolyketide Chain LengthKey Distinguishing Feature
Myxalamid AC₂₄H₃₇NO₃387.58n-ButyrylShorterSaturated terminus
Myxalamid BC₂₅H₃₉NO₃401.59IsobutyrylIntermediateβ,γ-unsaturated terminus
Myxalamid CC₂₇H₄₁NO₃427.62n-Hexanoyl / isohexanoylLongerAdditional methylene unit
Myxalamid DC₂₇H₄₁NO₃427.622-MethylbutyrylLongerβ-Methyl-branched terminus

The defining features of myxalamid B are its isobutyryl-derived starter unit (yielding a β,β-dimethyl group) and a C13-polyene chain terminating in a β,γ-unsaturated carbonyl. Stereochemical complexity arises from multiple chiral centers: the absolute configuration at C-3' (derived from L-alanine) is (S), while the C-2 and C-3 hydroxyls exhibit threo relative stereochemistry [5] [7]. Its planar structure was initially determined via NMR and high-resolution mass spectrometry, with stereochemical assignments confirmed through synthetic analog studies and biosynthetic investigations [4] [6].

Biosynthetically, myxalamid B derives from a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) assembly line. Genetic studies revealed the isobutyryl starter unit originates from two distinct pathways:

  • In M. xanthus, valine catabolism via the branched-chain ketoacid dehydrogenase (Bkd) complex generates isobutyryl-CoA [5]
  • In Stigmatella aurantiaca, α-oxidation of iso-odd fatty acids provides this precursor, illustrating evolutionary divergence in primary-secondary metabolic integration [5]

The terminal NRPS module (MxaA) incorporates alanine and catalyzes a novel NADPH-dependent reductive release, forming the 2-aminopropanol moiety – a biochemical signature distinguishing myxalamid biosynthesis from canonical thioesterase-mediated chain release [3] [8] [10]. Structural variability within the myxalamid series arises from module skipping, starter unit selectivity, and acyltransferase promiscuity within the conserved PKS/NRPS framework [5] [8].

Table 3: Key Enzymatic Domains in Myxalamid B Biosynthesis

Gene/ModuleDomain OrganizationFunction in Myxalamid B SynthesisNovel Features
mxaA (NRPS)C-A-T-R*Incorporates alanine & catalyzes reductive releaseR* domain with NADPH-dependent reductase activity
mxaB1/PKS ModuleKS-AT-DH-ER-KR-ACPProcesses mid-chain unitsModule split across two genes (mxaB1/mxaB2)
Starter ModuleAT-ACPSelects isobutyryl-CoA starterUnusual AT specificity for branched-chain starters

Compound Index for Final Table

  • Myxalamid A
  • Myxalamid B
  • Myxalamid C
  • Myxalamid D

Properties

CAS Number

86934-10-3

Product Name

Myxalamid B

IUPAC Name

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethylheptadeca-2,4,6,8,10,14-hexaenamide

Molecular Formula

C25H39NO3

Molecular Weight

401.6 g/mol

InChI

InChI=1S/C25H39NO3/c1-18(2)15-21(5)24(28)22(6)16-19(3)13-11-9-8-10-12-14-20(4)25(29)26-23(7)17-27/h8-16,18,22-24,27-28H,17H2,1-7H3,(H,26,29)/b9-8-,12-10+,13-11+,19-16+,20-14+,21-15+/t22-,23+,24+/m1/s1

InChI Key

QQZJCNSHAVQKIC-DDKJXSSXSA-N

SMILES

CC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Synonyms

myxalamid B
myxalamide B

Canonical SMILES

CC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Isomeric SMILES

C[C@@H](CO)NC(=O)/C(=C/C=C/C=C\C=C\C(=C\[C@@H](C)[C@H](/C(=C/C(C)C)/C)O)\C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.